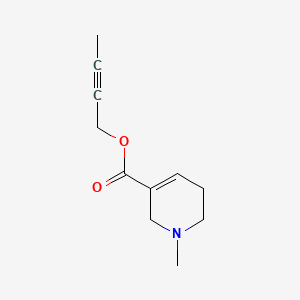
2,3-Dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves alkylation, cyclization, and substitution reactions. For example, the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile gives S-alkyl derivatives, which upon further reactions can lead to compounds like 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide through cyclization processes. This illustrates the complex synthetic routes employed to obtain these compounds, involving multiple steps such as desulfurization, cyclization, and substitution to achieve the desired chemical structures (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazolo ring fused with a pyrimidine ring. These structures have been elucidated using various spectroscopic methods such as NMR and IR spectroscopy. The structure is further confirmed by chemical synthesis routes and spectral studies, indicating the complex nature of these molecules and the importance of precise structural characterization for understanding their chemical behavior (Haiza et al., 2000).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidine derivatives participate in a variety of chemical reactions, including cyclizations, substitutions, and desulfurization processes. These reactions are crucial for the synthesis and functionalization of the compounds, allowing for the introduction of various substituents that significantly affect their chemical properties. The diversity in chemical reactions underscores the versatility and reactivity of these compounds (Haiza et al., 2000).
Physical Properties Analysis
The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for various applications and for understanding their behavior in different environments. The analysis of physical properties is typically conducted using techniques like X-ray crystallography, which provides detailed insights into the compounds' solid-state structures (Sridhar et al., 2006).
Chemical Properties Analysis
The chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as reactivity, stability, and electronic characteristics, are determined by their molecular frameworks and functional groups. These properties are critical for the compounds' applications in synthesis and for their interactions with other molecules. Detailed chemical property analysis helps in understanding the reactivity patterns and potential applications of these compounds in various chemical reactions and processes (Haiza et al., 2000).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that certain derivatives of thiazolo[3,2-a]pyrimidine, closely related to the compound , exhibit notable antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, synthesized through specific chemical reactions, have shown antimicrobial activity (Gein et al., 2015).
Synthesis and Structural Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been a subject of study for its potential applications in scientific research. Various methods and chemical reactions have been employed to synthesize these compounds, which are then structurally analyzed for understanding their properties. For example, specific reactions involving thiouracils and dichloro-N-R-maleimides have been used to synthesize pyrrolothiazolopyrimidinetriones, which are structurally similar to the compound (Volovenko et al., 2004).
Insights into Conformational Features
The conformational features of thiazolo[3,2-a]pyrimidine derivatives, closely related to the compound , have been studied. This includes analysis of their molecular structures, supramolecular aggregation, and the impact of varying substituents on their properties (Nagarajaiah & Begum, 2014).
Anti-Inflammatory Applications
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their potential anti-inflammatory activities. Studies have found that certain compounds within this class exhibit moderate anti-inflammatory effects, suggesting their potential application in this area (Tozkoparan et al., 1999).
QSAR Analysis for Anti-Inflammatory Potential
Quantitative Structure-Activity Relationship (QSAR) analysis of oxazolo/thiazolo pyrimidine derivatives, which are structurally similar to the compound of interest, has been performed. This analysis helps in understanding how structural variations in these compounds influence their anti-inflammatory potential (Sawant et al., 2012).
Propiedades
IUPAC Name |
5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)8-2-1-3-9(6-8)19-11(21)10-7-18-13-20(12(10)22)4-5-23-13/h1-3,6-7H,4-5H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZWDDDPRCVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918372 | |
| Record name | 5-Oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide | |
CAS RN |
93501-51-0 | |
| Record name | 5H-Thiazolo(3,2-a)pyrimidine-6-carboxamide, 2,3-dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093501510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)



![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)